Fmoc-Cys(Trt)-OH: An In-Depth Technical Guide for Peptide Synthesis
Fmoc-Cys(Trt)-OH: An In-Depth Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Trt)-OH, or N-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its strategic design, featuring a base-labile Fmoc protecting group on the α-amine and an acid-labile trityl group on the sulfhydryl side chain, allows for the controlled and efficient incorporation of cysteine residues into peptide sequences. The cysteine residue, with its unique thiol group, is critical for the structure and function of many peptides and proteins, enabling the formation of disulfide bridges that dictate tertiary structure and biological activity. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key considerations for the effective use of Fmoc-Cys(Trt)-OH in peptide synthesis.
Core Chemical and Physical Properties
Fmoc-Cys(Trt)-OH is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the tables below, providing researchers with essential data for experimental design and execution.
General Properties
| Property | Value | Source(s) |
| Chemical Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | [2] |
| Synonyms | FMOC-S-trityl-L-cysteine, Fmoc-L-Cys(Trt)-OH | |
| CAS Number | 103213-32-7 | [1][2] |
| Molecular Formula | C₃₇H₃₁NO₄S | [1][2] |
| Molecular Weight | 585.71 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 170-173 °C | [4] |
| Optical Activity ([α]20/D) | +16.0 ± 2° (c=1 in THF) | [4] |
| Purity (Typical) | ≥98% (TLC), ≥98.0% (acidimetric), ≥99.0% (HPLC) | [5][6] |
| Predicted pKa | 3.70 ± 0.10 | |
| Predicted Boiling Point | 763.4 ± 60.0 °C | |
| Predicted Density | 1.270 ± 0.06 g/cm³ |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL, 100 mg/mL (with sonication) | [1][2] |
| Chloroform | Soluble | [7] |
| Dichloromethane (DCM) | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Acetone | Soluble | [7] |
| Water | Insoluble |
Stability and Storage
| Condition | Recommendation | Source(s) |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| General Stability | Stable for at least 4 years when stored at -20°C. | [2] |
| Shipping | Shipped at ambient temperature for continental US. | [1][2] |
Chemical Structure and Protecting Group Strategy
The utility of Fmoc-Cys(Trt)-OH in SPPS is derived from its orthogonal protecting group strategy. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically piperidine. Conversely, the trityl (Trt) group is stable to the basic conditions used for Fmoc deprotection but is cleaved under mild acidic conditions, commonly with trifluoroacetic acid (TFA).[3][8] This orthogonality is fundamental to the stepwise elongation of the peptide chain.
Caption: Orthogonal protection strategy of Fmoc-Cys(Trt)-OH.
Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-Cys(Trt)-OH in a standard Fmoc-based solid-phase peptide synthesis workflow.
Standard Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
1. Resin Preparation and Swelling:
-
Resin: Start with a suitable resin, such as Rink Amide for C-terminal amides or Wang resin for C-terminal acids.
-
Procedure: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.[7] Drain the DMF.
2. Fmoc Deprotection:
-
Reagent: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Add the 20% piperidine solution to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[7]
-
3. Coupling of Fmoc-Cys(Trt)-OH:
-
Reagents:
-
Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading)
-
Coupling reagent, e.g., HBTU (2.9 equivalents) or DIC (3 equivalents)
-
Base, e.g., DIPEA (6 equivalents) or for DIC, an additive like Oxyma Pure (3 equivalents)
-
Solvent: DMF
-
-
Activation and Coupling Procedure (using HBTU/DIPEA):
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH and HBTU in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or slightly yellow) indicates a complete reaction.
4. Washing:
-
After the coupling step, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[7]
This cycle (steps 2-4) is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the trityl group from cysteine, are removed simultaneously.
Cleavage Cocktail:
-
A standard and effective cleavage cocktail for peptides containing Cys(Trt) is Reagent K or a similar mixture containing TFA, a scavenger for the trityl cation, and water.
-
Typical Composition: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[1] TIS is a crucial scavenger that reduces the stable trityl cation to inert triphenylmethane, preventing side reactions with nucleophilic residues like tryptophan and methionine.[1]
Procedure:
-
After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]
-
Add the cleavage cocktail to the dry resin in a fume hood (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[1] The resin may turn a deep yellow or orange color due to the formation of the trityl cation.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Mechanism of Trityl group cleavage and scavenging.
Key Considerations and Potential Side Reactions
-
Racemization: Cysteine residues are known to be susceptible to racemization during activation and coupling. To minimize this, it is recommended to use coupling reagents like DIC/Oxyma Pure or to avoid prolonged pre-activation times. The use of a non-nucleophilic base such as 2,4,6-collidine instead of DIPEA can also significantly reduce the loss of optical integrity.
-
Oxidation: The deprotected thiol group of cysteine is prone to oxidation, which can lead to the formation of unwanted disulfide bonds. After cleavage, the peptide should be handled under an inert atmosphere (e.g., argon or nitrogen) and can be stored as a lyophilized powder. If the free thiol is desired, reducing agents like dithiothreitol (DTT) can be used during purification.
-
Incomplete Deprotection: The cleavage of the trityl group is a reversible reaction. The use of an efficient scavenger like TIS is critical to drive the reaction to completion by irreversibly quenching the trityl cation.[1]
Conclusion
Fmoc-Cys(Trt)-OH is an indispensable reagent for the synthesis of cysteine-containing peptides. Its well-defined chemical properties and the robust Fmoc/tBu orthogonal protection strategy allow for its reliable incorporation into complex peptide sequences. By adhering to optimized protocols for coupling and cleavage, and by being mindful of potential side reactions, researchers can effectively utilize Fmoc-Cys(Trt)-OH to advance their work in drug discovery, protein engineering, and fundamental biological research. The detailed information and protocols provided in this guide serve as a valuable resource for achieving successful and high-purity synthesis of cysteine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. digital.csic.es [digital.csic.es]
- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 8. nbinno.com [nbinno.com]
